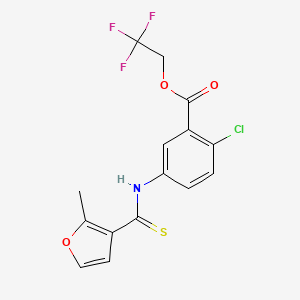
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide benzoïque, 2-chloro-5-(((2-méthyl-3-furanyl)thioxométhyl)amino)-, ester 2,2,2-trifluoroéthylique est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels. Ce composé est connu pour ses applications potentielles dans divers domaines, notamment la chimie, la biologie, la médecine et l’industrie. Sa structure comprend un noyau d’acide benzoïque, un substituant chloro, un groupe furanyle et un ester trifluoroéthylique, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide benzoïque, 2-chloro-5-(((2-méthyl-3-furanyl)thioxométhyl)amino)-, ester 2,2,2-trifluoroéthylique implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend :
Formation du dérivé de l’acide benzoïque : L’étape initiale implique la chloration de l’acide benzoïque pour introduire le substituant chloro en position 2.
Introduction du groupe furanyle :
Formation de l’ester trifluoroéthylique : La dernière étape implique l’estérification avec le 2,2,2-trifluoroéthanol pour former l’ester trifluoroéthylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent l’utilisation de catalyseurs et d’environnements réactionnels contrôlés pour garantir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
L’acide benzoïque, 2-chloro-5-(((2-méthyl-3-furanyl)thioxométhyl)amino)-, ester 2,2,2-trifluoroéthylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxométhyl en thiol ou en d’autres formes réduites.
Substitution : Le substituant chloro peut être remplacé par d’autres nucléophiles par des réactions de substitution.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et l’acide m-chloroperoxybenzoïque (m-CPBA).
Réduction : Des agents réducteurs comme l’hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire divers dérivés d’acide benzoïque substitués.
Applications de la recherche scientifique
L’acide benzoïque, 2-chloro-5-(((2-méthyl-3-furanyl)thioxométhyl)amino)-, ester 2,2,2-trifluoroéthylique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé en fait un candidat potentiel pour l’étude des interactions enzymatiques et des voies biologiques.
Médecine : Il peut avoir des applications thérapeutiques potentielles en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux, revêtements et autres applications industrielles.
Applications De Recherche Scientifique
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Mécanisme D'action
Le mécanisme d’action de l’acide benzoïque, 2-chloro-5-(((2-méthyl-3-furanyl)thioxométhyl)amino)-, ester 2,2,2-trifluoroéthylique implique son interaction avec des cibles moléculaires spécifiques. Les groupes fonctionnels du composé lui permettent de se lier aux enzymes ou aux récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acide benzoïque : Composés avec des noyaux d’acide benzoïque similaires mais des substituants différents.
Composés furanyles : Molécules contenant le groupe furanyle avec divers groupes fonctionnels.
Esters trifluoroéthyliques : Composés avec le groupe fonctionnel ester trifluoroéthylique.
Unicité
L’unicité de l’acide benzoïque, 2-chloro-5-(((2-méthyl-3-furanyl)thioxométhyl)amino)-, ester 2,2,2-trifluoroéthylique réside dans sa combinaison de groupes fonctionnels, qui offre une plate-forme polyvalente pour diverses réactions chimiques et applications.
Propriétés
Numéro CAS |
172998-76-4 |
|---|---|
Formule moléculaire |
C15H11ClF3NO3S |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C15H11ClF3NO3S/c1-8-10(4-5-22-8)13(24)20-9-2-3-12(16)11(6-9)14(21)23-7-15(17,18)19/h2-6H,7H2,1H3,(H,20,24) |
Clé InChI |
UQOGDBKXGXIKAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
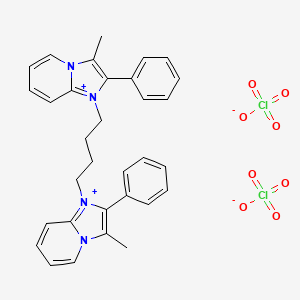
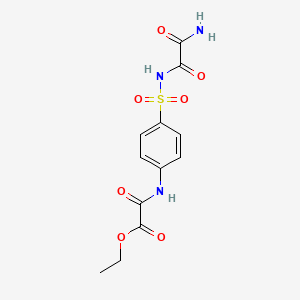

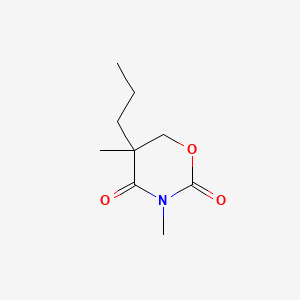
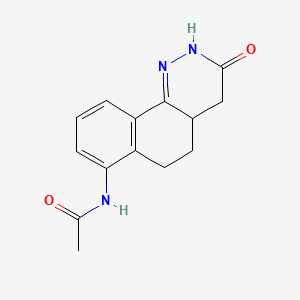

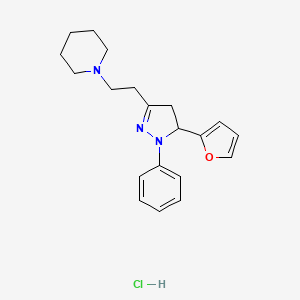
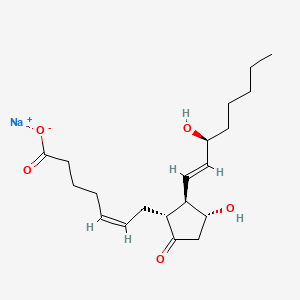

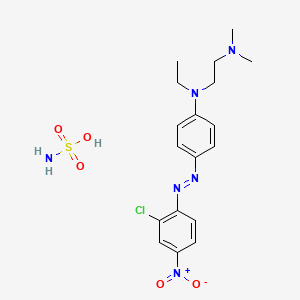


![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)
